molecular formula C21H18N4O B306742 N'-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide

N'-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide

Cat. No. B306742
M. Wt: 342.4 g/mol
InChI Key: XFHCQERWRGKPDN-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and physiological effects:
N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells. It has also been shown to exhibit low toxicity towards normal cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide in lab experiments is its low toxicity towards normal cells. This makes it a promising candidate for the development of anti-cancer drugs. However, its limited solubility in aqueous solutions can pose a challenge in certain experiments.

Future Directions

There are several future directions for the research on N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide involves the reaction of indole-3-carboxaldehyde with 2,6-dimethylquinoline-3-carbohydrazide in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.

Scientific Research Applications

N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tubercular activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

N'-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

N//'-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide

InChI

InChI=1S/C21H18N4O/c1-13-7-8-19-15(9-13)10-18(14(2)24-19)21(26)25-23-12-16-11-22-20-6-4-3-5-17(16)20/h3-12,23H,1-2H3,(H,25,26)/b16-12-

InChI Key

XFHCQERWRGKPDN-VBKFSLOCSA-N

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN/C=C\3/C=NC4=CC=CC=C43

SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NNC=C3C=NC4=CC=CC=C43

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NNC=C3C=NC4=CC=CC=C43

Origin of Product

United States

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